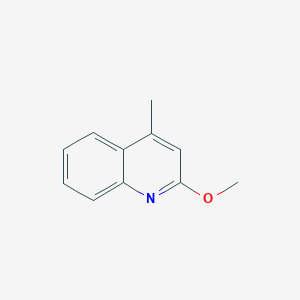

2-Methoxy-4-methylquinoline

説明

Structure

3D Structure

特性

IUPAC Name |

2-methoxy-4-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-8-7-11(13-2)12-10-6-4-3-5-9(8)10/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QILUVAHCFWCERZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=CC=CC=C12)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60164713 | |

| Record name | 2-Methoxy-4-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60164713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15113-00-5 | |

| Record name | 2-Methoxy-4-methylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15113-00-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-4-methylquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015113005 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15113-00-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108458 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 15113-00-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41187 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methoxy-4-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60164713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxy-4-methylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.591 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHOXY-4-METHYLQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M7R2LY5WHN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 Methoxy 4 Methylquinoline and Its Derivatives

Classical and Named Reactions in Quinoline (B57606) Synthesis

The construction of the quinoline ring system has been a subject of extensive research for over a century, leading to the development of several robust synthetic methods. These reactions, often named after their discoverers, provide versatile pathways to a wide range of substituted quinolines.

Gould-Jacobs Reaction Pathways

The Gould-Jacobs reaction is a powerful method for the synthesis of 4-hydroxyquinoline (B1666331) derivatives, which can serve as precursors to compounds like 2-methoxy-4-methylquinoline. researchgate.netwikipedia.org The reaction proceeds through the initial condensation of an aniline (B41778) with an alkoxymethylenemalonate ester, followed by a thermal cyclization and subsequent saponification and decarboxylation. wikipedia.orgatlanchimpharma.com

The general mechanism involves the nucleophilic attack of the aniline on the malonic ester derivative, leading to an anilidomethylenemalonate intermediate. wikipedia.org This intermediate then undergoes an intramolecular cyclization at high temperatures to form the quinoline ring. The final steps of hydrolysis and decarboxylation yield the 4-hydroxyquinoline. wikipedia.org For the synthesis of a precursor to this compound, a methoxy-substituted aniline would be the logical starting material. For instance, the reaction of p-anisidine (B42471) with diethyl ethoxymethylenemalonate would be expected to produce 6-methoxy-4-hydroxyquinoline-3-carboxylic acid, which upon further modification, could lead to the target molecule.

A notable application of this reaction is in the synthesis of various antimalarial compounds. nih.gov While a direct, one-pot synthesis of this compound via the Gould-Jacobs reaction is not typical, its utility lies in providing the core quinoline structure with a hydroxyl group at the 4-position, which can be subsequently alkylated or modified.

| Reactant 1 | Reactant 2 | Key Intermediate | Product Type | Ref. |

| Aniline | Diethyl ethoxymethylenemalonate | Anilidomethylenemalonate | 4-Hydroxyquinoline-3-carboxylate | wikipedia.orgatlanchimpharma.com |

| p-Anisidine | Diethyl ethoxymethylenemalonate | (4-Methoxyanilino)methylenemalonate | 6-Methoxy-4-hydroxyquinoline-3-carboxylate | N/A |

Conrad–Limpach Cyclization Approaches

The Conrad-Limpach synthesis provides a direct route to 4-hydroxyquinolines through the condensation of anilines with β-ketoesters. wikipedia.orgsynarchive.com The reaction conditions, particularly temperature, play a crucial role in determining the final product. At lower temperatures, the kinetic product, a β-aminoacrylate, is formed, which upon heating, cyclizes to the 4-hydroxyquinoline. wikipedia.org

To synthesize a precursor for this compound, one would react a methoxy-substituted aniline, such as p-anisidine, with a β-ketoester like ethyl acetoacetate (B1235776). This would lead to the formation of 4-hydroxy-6-methoxy-2-methylquinoline. Subsequent methylation of the hydroxyl group would yield the desired this compound. The cyclization step typically requires high temperatures, often in a high-boiling solvent like diphenyl ether, to achieve good yields. wikipedia.orgnih.gov

| Reactant 1 | Reactant 2 | Reaction Conditions | Product | Ref. |

| Aniline | β-Ketoester | High Temperature (e.g., 250 °C) | 4-Hydroxyquinoline | wikipedia.org |

| p-Anisidine | Ethyl acetoacetate | Heat | 4-Hydroxy-6-methoxy-2-methylquinoline | N/A |

Doebner Reaction Applications and By-product Analysis

The Doebner reaction, and its variation the Doebner-von Miller reaction, are versatile methods for synthesizing quinolines. The Doebner reaction typically involves the reaction of an aniline, an aldehyde, and pyruvic acid to yield a quinoline-4-carboxylic acid. The Doebner-von Miller reaction, on the other hand, utilizes the reaction of an aniline with an α,β-unsaturated carbonyl compound. iipseries.org

A relevant example is the synthesis of 8-methoxy-4-methylquinoline, a close isomer of the target compound, which has been achieved through the Doebner-von Miller reaction of o-anisidine (B45086) with crotonaldehyde (B89634). researchgate.net This suggests that the reaction of p-anisidine with crotonaldehyde could potentially yield 6-methoxy-2,4-dimethylquinoline, which possesses the core structure of interest. The reaction of p-anisidine with paraldehyde (B1678423) (a trimer of acetaldehyde) in an acidic medium is known to produce 2-methyl-6-methoxyquinoline. vjol.info.vn

A common issue with the Doebner reaction is the formation of by-products. For instance, the reaction can sometimes yield 3-arylamino-dihydropyrrol-2-ones. unl.pt Another identified by-product is 2-methyl-4-carboxyquinoline, which can arise from the self-condensation of pyruvic acid and its subsequent reaction with the aniline. organic-chemistry.org

| Aniline Derivative | Carbonyl Compound | Acid Catalyst | Primary Product | Potential By-products | Ref. |

| o-Anisidine | Crotonaldehyde | HCl | 8-Methoxy-4-methylquinoline | - | researchgate.net |

| p-Anisidine | Paraldehyde | HCl | 2-Methyl-6-methoxyquinoline | - | vjol.info.vn |

| General Aniline | Aldehyde + Pyruvic Acid | - | Quinoline-4-carboxylic acid | 3-Arylamino-dihydropyrrol-2-ones, 2-Methyl-4-carboxyquinoline | unl.ptorganic-chemistry.org |

Pfitzinger-Borsche Reaction Strategies

The Pfitzinger-Borsche reaction offers a route to quinoline-4-carboxylic acids through the condensation of isatin (B1672199) or its derivatives with a carbonyl compound in the presence of a base. iipseries.orgwikipedia.org To synthesize a precursor to this compound, one would utilize a methoxy-substituted isatin.

Specifically, the reaction of 5-methoxyisatin (B1196686) with acetone (B3395972) in the presence of a base like potassium hydroxide (B78521) has been reported to yield 6-methoxy-2-methylquinoline-4-carboxylic acid. scribd.comresearchgate.net This carboxylic acid can then be decarboxylated to afford 6-methoxy-2-methylquinoline. While this provides the desired substitution pattern on the benzene (B151609) ring and the methyl group at the 2-position, it does not directly yield the 4-methyl substitution. However, this highlights the utility of the Pfitzinger reaction in accessing methoxy-substituted quinoline scaffolds.

| Isatin Derivative | Carbonyl Compound | Base | Product | Ref. |

| Isatin | Ketone/Aldehyde | KOH | Quinoline-4-carboxylic acid | wikipedia.org |

| 5-Methoxyisatin | Acetone | KOH | 6-Methoxy-2-methylquinoline-4-carboxylic acid | scribd.comresearchgate.net |

Combes Synthesis for Quinolines

The Combes synthesis is a valuable method for the preparation of 2,4-disubstituted quinolines, which directly aligns with the substitution pattern of the target molecule. iipseries.orgwikipedia.org This reaction involves the acid-catalyzed condensation of an aniline with a β-diketone. iipseries.org

For the synthesis of a this compound derivative, a methoxy-substituted aniline would be reacted with a β-diketone. For instance, the reaction of p-anisidine with acetylacetone (B45752) (2,4-pentanedione) in the presence of a strong acid like polyphosphoric acid would be a direct approach to synthesize 6-methoxy-2,4-dimethylquinoline. smolecule.com Research has shown that the use of methoxy-substituted anilines can influence the regioselectivity of the cyclization, favoring the formation of 2-substituted quinolines. wikipedia.org

| Aniline Derivative | β-Diketone | Acid Catalyst | Product | Ref. |

| Aniline | Acetylacetone | H₂SO₄/PPA | 2,4-Dimethylquinoline (B72138) | iipseries.org |

| p-Anisidine | Acetylacetone | PPA | 6-Methoxy-2,4-dimethylquinoline | smolecule.com |

Povarov Reaction and Multicomponent Approaches

The Povarov reaction is a powerful multicomponent reaction that typically involves the [4+2] cycloaddition of an in situ-formed N-arylimine with an electron-rich alkene to produce tetrahydroquinolines, which can then be oxidized to quinolines. mdpi.comjst.org.in This approach offers a high degree of molecular diversity in a single step.

In the context of synthesizing methoxy-substituted quinolines, p-anisidine can be used as the aniline component. For example, the reaction of p-anisidine, an aldehyde, and an electron-rich alkene like ethyl vinyl ether, catalyzed by a Lewis acid, can lead to the formation of a methoxy-substituted tetrahydroquinoline. clockss.org Subsequent oxidation would then yield the corresponding quinoline. While this method provides a versatile entry to substituted quinolines, the specific combination of reactants to directly form this compound would need to be carefully selected. The use of acetaldehyde (B116499) as the aldehyde component and a suitable alkene could potentially lead to the desired substitution pattern after oxidation and further functional group manipulation.

| Aniline | Aldehyde | Alkene | Catalyst | Intermediate | Final Product (after oxidation) | Ref. |

| p-Anisidine | Benzaldehyde | Ethyl vinyl ether | Lewis Acid | Methoxy-substituted tetrahydroquinoline | Methoxy-substituted quinoline | clockss.org |

Modern Synthetic Strategies

Modern organic synthesis has prioritized the development of efficient and selective methods for constructing and modifying complex molecules like this compound. These strategies often focus on improving reaction conditions, minimizing waste, and enabling the synthesis of a diverse range of derivatives. Key areas of advancement include the use of metal-free reaction pathways, the application of microwave-assisted techniques to accelerate reactions, and the development of highly selective methods for functionalizing the quinoline core.

Metal-Free Synthetic Methodologies

In an effort to create more sustainable chemical processes, significant research has been dedicated to metal-free synthetic routes for quinoline derivatives. These methods avoid the cost and potential toxicity associated with transition metal catalysts.

One notable strategy involves the functionalization of C(sp³)–H bonds and a subsequent tandem cyclization to produce quinoline derivatives from starting materials like 2-methylquinolines and 2-styrylanilines. nih.govacs.org This approach activates C(sp³)–H bonds and facilitates the formation of new C–C and C–N bonds without the need for a metal catalyst, offering an efficient and environmentally friendly pathway to valuable quinoline structures. nih.gov The reaction is often promoted by an iodine/TBHP/DMSO system. acs.org

Visible-light-induced protocols have also emerged as a powerful metal-free tool. For instance, a transition-metal- and oxidant-free method has been developed for the direct functionalization of 2-methylquinolines with reagents like diacetyl or ethyl pyruvate (B1213749) under environmentally friendly conditions. acs.org Furthermore, hypervalent iodine reagents have been employed for the chemoselective oxidation of 4-methylquinolines into quinoline-4-carbaldehydes, highlighting a metal-free approach to functional group interconversion. researchgate.net Another example is the use of molecular iodine as a catalyst for the one-pot synthesis of quinoline-2,4-dicarboxylate scaffolds from aryl amines and acetylenedicarboxylates. rsc.org

These metal-free methods are characterized by their operational simplicity and tolerance of various functional groups, providing a greener alternative to traditional metal-catalyzed reactions. nih.govresearchgate.net

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has become a valuable technique for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. This technology has been successfully applied to the synthesis of quinoline cores and their derivatives.

For example, the synthesis of 4-hydroxy-2-quinolinone derivatives, which are key precursors to 4-methoxy-quinolones, can be efficiently achieved in a single step from aniline and diethylmalonate using microwave irradiation with p-toluenesulfonic acid as a catalyst. semanticscholar.org These intermediates can then be converted to 4-methoxy-1-methyl-2-quinolinone derivatives by treatment with dimethyl sulfate. semanticscholar.org Similarly, a rapid and efficient microwave-assisted synthesis of 4-methyl-2-hydroxyquinolines from anilines and ethyl acetoacetate has been reported. researchgate.net

Microwave irradiation has also been employed for the synthesis of 2-(1H)-quinolinones from quinoline raw materials, such as 4-methylquinoline, in the presence of a reaction promoter like ethyl chloroacetate. google.com This method is noted for its high selectivity and yield. google.com Beyond the core synthesis, microwave-assisted olefination of 2-methylquinoline (B7769805) demonstrates the utility of this technique for further derivatization, providing rapid access to 2-vinylquinolines. nih.gov

The primary advantages of these microwave-assisted methods are the significant reduction in reaction time and often solvent-free conditions, contributing to a more efficient and environmentally friendly synthetic process. semanticscholar.orgasianpubs.org

Selective Functionalization and Derivatization

The ability to selectively introduce functional groups onto the this compound scaffold is crucial for developing new derivatives with tailored properties. Modern synthetic chemistry offers a range of powerful tools for regioselective functionalization, including halogenation, cross-coupling reactions, and various substitution pathways.

Halogenation is a fundamental transformation for introducing a reactive handle onto the quinoline ring, which can then be used for further modifications. Electrophilic aromatic substitution is a common method for this purpose.

For instance, this compound can be brominated at the 6-position to yield 6-bromo-2-methoxy-4-methylquinoline (B1373295). This reaction is typically carried out using bromine in a solvent like acetic acid, often with a catalyst such as iron(III) bromide. The bromine atom in this derivative enhances the molecule's reactivity in subsequent cross-coupling reactions.

Chlorination can also be achieved on related quinoline structures. The chlorination of 4-hydroxy-6-methoxy-2-methylquinoline with sulfuryl chloride yields 3-chloro-4-hydroxy-6-methoxy-2-methylquinoline. asianpubs.org This product can be further reacted with reagents like phosphorus oxychloride (POCl₃) to produce 3,4-dichloro-6-methoxy-2-methylquinoline. asianpubs.org It is important to note that the reaction conditions can influence the site of halogenation; direct halogenation of certain quinoline derivatives can lead to preferential attack at the 4-methyl group. google.com

Table 1: Examples of Halogenation Reactions on Quinoline Scaffolds

| Starting Material | Reagent(s) | Product | Reaction Type |

| This compound | Br₂ / Acetic Acid | 6-Bromo-2-methoxy-4-methylquinoline | Electrophilic Aromatic Bromination |

| 4-Hydroxy-6-methoxy-2-methylquinoline | SO₂Cl₂ | 3-Chloro-4-hydroxy-6-methoxy-2-methylquinoline | Electrophilic Aromatic Chlorination asianpubs.org |

| 3-Chloro-4-hydroxy-6-methoxy-2-methylquinoline | POCl₃ | 3,4-Dichloro-6-methoxy-2-methylquinoline | Nucleophilic Substitution |

| 2-Methyl-8-quinolinol | Br₂ / MeOH | 5,7-Dibromo-2-methyl-8-quinolinol | Electrophilic Aromatic Bromination google.com |

Carbon-carbon bond-forming reactions, such as alkylation and arylation, are essential for elaborating the quinoline skeleton. The Suzuki-Miyaura coupling is a particularly powerful and widely used palladium-catalyzed cross-coupling reaction for creating aryl-aryl bonds.

Halogenated derivatives of this compound, such as 6-bromo-2-methoxy-4-methylquinoline, are excellent substrates for Suzuki-Miyaura coupling reactions. This allows for the introduction of various aryl or heteroaryl groups at the 6-position by reacting the bromo-derivative with an appropriate boronic acid in the presence of a palladium catalyst.

The versatility of Suzuki coupling on the quinoline core has been demonstrated in the synthesis of 2-alkynyl-4-arylquinolines. This was achieved through a stepwise process involving an initial alkynylation at the C-2 position of 2,4-dichloroquinoline, followed by a selective Suzuki coupling with an arylboronic acid at the C-4 position. beilstein-journals.org This highlights the ability to selectively functionalize different positions on the quinoline ring using palladium catalysis. Modern advancements in ligand design, such as the development of bulky and electron-rich phosphine (B1218219) ligands like SPhos, have further expanded the scope and efficiency of Suzuki couplings, allowing them to proceed under mild conditions, even at room temperature for aryl chlorides. acs.org

Beyond Suzuki coupling, direct C-H activation provides an alternative, more atom-economical route for arylation and alkylation, avoiding the need for pre-functionalized (e.g., halogenated) starting materials. nih.gov

The electronic nature of the this compound ring system allows for both nucleophilic and electrophilic substitution reactions, providing diverse pathways for functionalization. The reactivity of specific positions on the ring can be predicted using computational methods like Density Functional Theory (DFT), which can calculate Fukui functions to identify likely sites for nucleophilic and electrophilic attack. researchgate.net

The methoxy (B1213986) group at the 2-position is susceptible to nucleophilic substitution, allowing for its replacement with other functional groups. smolecule.com This provides a route to modify the substituent at this position directly.

Conversely, the quinoline ring itself can undergo electrophilic aromatic substitution. As seen in halogenation reactions, electrophiles tend to attack electron-rich positions on the benzene portion of the quinoline core. The presence of the methoxy and methyl groups influences the regioselectivity of these substitutions. The bromine atom on a compound like 6-bromo-2-methoxy-4-methylquinoline can also be replaced via nucleophilic substitution reactions, enabling the introduction of a wide variety of substituents.

Oxidation and Reduction Transformations

The chemical reactivity of the this compound scaffold allows for a variety of oxidation and reduction transformations, yielding a range of functionalized derivatives.

One notable oxidation reaction involves the methyl group at the 4-position. For instance, 6-bromo-4-methylquinoline (B1281910) can be oxidized using selenium dioxide (SeO₂) in a dioxane and water mixture. frontiersin.org This reaction, conducted at 100°C, selectively converts the methyl group into a formyl group, yielding 6-bromoquinoline-4-carbaldehyde. frontiersin.org Similarly, the oxidation of 2-methylquinolines to their corresponding 2-quinolinecarboxaldehydes can be achieved with high yield and selectivity using PIDA (phenyliodine(III) diacetate) as the oxidant in DMSO at 120°C under microwave irradiation. sci-hub.se Research has shown that various functional groups on the quinoline ring, such as fluoro, chloro, and methoxy, are compatible with these reaction conditions. sci-hub.se

In the context of natural product synthesis, the oxidation of 6-methoxy-4-methylquinoline (B1630382) has been employed to produce quininaldehyde, a key intermediate. nih.gov This transformation highlights the utility of selective oxidation in accessing complex molecular architectures.

Reduction transformations of the quinoline ring system are also of significant interest. While specific examples for this compound are not extensively detailed, studies on related quinoline derivatives demonstrate the feasibility of such reactions. For example, the hydrogenation of 2-methylquinoline has been optimized using various catalysts. researchgate.net The choice of ligand and the use of trifluoroethanol (TFE) as a solvent have been identified as crucial factors for achieving efficient hydrogenation under mild conditions (1 atm H₂). researchgate.net Furthermore, the degradation of certain methylquinolines by microorganisms like Desulfobacterium indolicum involves initial hydroxylation followed by reduction of the heterocyclic ring, as seen in the formation of 6- and 8-methyl-3,4-dihydro-2-quinolinone from their respective 2-quinolinone precursors. researchgate.net

Click Chemistry Applications in Quinoline Derivatization

Click chemistry, a concept introduced by K. Barry Sharpless, refers to a class of reactions that are rapid, high-yielding, and generate minimal byproducts. mt.comaurigeneservices.com The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring. nih.govsoton.ac.uk This methodology has found widespread use in pharmaceutical sciences for bioconjugation and the synthesis of complex molecules due to the triazole linker's stability and desirable electronic properties. aurigeneservices.comnih.gov

While direct "click" derivatization of this compound is not extensively documented in the provided context, the principles of click chemistry are broadly applicable to quinoline derivatives. The strategy involves introducing an azide (B81097) or a terminal alkyne functionality onto the quinoline scaffold, which can then react with a complementary molecule. For example, oligonucleotides have been functionalized with alkyne groups and subsequently conjugated to azide-containing molecules like 3'-azido-thymidine (AZT) or fluorescent coumarins via the CuAAC reaction. soton.ac.uk This approach could be adapted to quinoline derivatives to link them to biomolecules, polymers, or other molecular probes. The versatility of click chemistry allows for the modular construction of complex quinoline-based structures, which is highly valuable in drug discovery and materials science. mt.comnih.gov

Optimization of Reaction Conditions for Yield and Purity

The efficient synthesis of this compound and its derivatives is highly dependent on the careful optimization of reaction conditions, including the choice of solvent, catalyst, temperature, and pressure.

Solvent Effects and Catalysis

The selection of an appropriate solvent and catalyst system is critical for maximizing the yield and purity of quinoline derivatives. In many syntheses, solvent-free conditions have proven to be highly effective. For example, the Döebner-von Miller synthesis of quinolines, catalyzed by recyclable Ag(I)-exchanged Montmorillonite K10, shows a notable increase in yield when performed without a solvent. clockss.org Similarly, the Friedländer reaction for synthesizing polysubstituted quinolines using a Brønsted acidic ionic liquid supported on Fe₃O₄ nanoparticles achieves the best results under solvent-free conditions at 90°C. nih.gov

However, in some cases, a solvent is necessary. For the hydrogenation of 2-methylquinoline, trifluoroethanol (TFE) was found to be a crucial solvent for achieving high efficiency. researchgate.net In the synthesis of quinoline derivatives via the Skraup reaction, microwave-assisted, solvent-free conditions using potassium dodecatungstocobaltate (PDTC) as a catalyst have been shown to be effective. clockss.org The choice of catalyst is equally important. For instance, in the synthesis of 2,4-disubstituted quinolines, FeCl₃ has been identified as an efficient catalyst under microwave irradiation and solvent-free conditions. scispace.com

The following table summarizes the optimization of catalysts and solvents in various quinoline syntheses:

| Reaction Type | Catalyst | Solvent | Key Findings | Reference |

|---|---|---|---|---|

| Döebner-von Miller | Ag(I)-exchanged Montmorillonite K10 | Solvent-free | Notable increase in yield compared to reactions in toluene. | clockss.org |

| Friedländer Reaction | Fe₃O₄-IL-HSO₄ | Solvent-free | Optimal results achieved at 90°C with a 20 mg catalyst load. | nih.gov |

| Hydrogenation | Cyclometallated Cp*Ir(N^C)Cl | Trifluoroethanol (TFE) | Crucial for efficient transformation under mild conditions. | researchgate.net |

| Skraup Reaction | Potassium dodecatungstocobaltate (PDTC) | Solvent-free (Microwave) | High yields achieved under microwave irradiation. | clockss.org |

| A3-Coupling | FeCl₃ | Solvent-free (Microwave) | 1 mol% FeCl₃ provided excellent yields of 2,4-disubstituted quinolines. | scispace.com |

Temperature and Pressure Optimization

Temperature and pressure are key physical parameters that significantly influence the rate, yield, and selectivity of chemical reactions. In the synthesis of quinoline derivatives, optimization of these factors is often necessary to achieve desired outcomes.

For instance, in the microwave-assisted synthesis of quinoline derivatives using PDTC as a catalyst, the reaction temperature was found to be a critical factor. clockss.org As the reaction time increased, the temperature also rose, with the maximum yield of 88% being obtained after 15 minutes. clockss.org However, further increases in time and temperature did not lead to improved yields, indicating an optimal temperature range for the reaction. clockss.org Similarly, in the Döebner-von Miller synthesis of 2-phenylquinoline, conventional heating at 120°C under solvent-free conditions for 3 hours gave an excellent yield of 89%. clockss.org

Pressure also plays a role, particularly in hydrogenation reactions. The hydrogenation of 2-methylquinoline and other N-heterocycles can be carried out efficiently under mild conditions of 1 atmosphere of H₂ pressure when the appropriate catalyst and solvent system are used. researchgate.net In other syntheses, such as the palladium-catalyzed cross-coupling to form 2-(4-methoxybenzyloxy)-4-methylquinoline, the reaction is conducted at a specific temperature of 90°C.

The table below illustrates the optimization of temperature and time for a specific microwave-assisted quinoline synthesis:

| Entry | Time (min) | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 1 | 5 | 85 | 62 |

| 2 | 10 | 115 | 75 |

| 3 | 15 | 140 | 88 |

| 4 | 20 | 140 | 88 |

Table adapted from a study on the optimization of microwave-assisted quinoline synthesis. clockss.org

Chemical Reactivity and Mechanistic Investigations of 2 Methoxy 4 Methylquinoline

Reaction Types and Functional Group Transformations

The reactivity of 2-methoxy-4-methylquinoline allows for several types of reactions and functional group transformations, primarily targeting the methoxy (B1213986) group or the quinoline (B57606) core.

O-Demethylation: The most prominent reaction involving the 2-methoxy group is its cleavage to yield the corresponding hydroxyl group, forming 2-hydroxy-4-methylquinoline (which exists in tautomeric equilibrium with 4-methylquinolin-2(1H)-one). This transformation is a critical step in the synthesis of various quinoline alkaloids and derivatives. The reaction typically requires harsh conditions due to the stability of the aryl-ether bond. Various reagents have been developed to effect this transformation. Strong Lewis acids like boron tribromide (BBr₃) are highly effective, as are strong Brønsted acids such as 47% hydrobromic acid (HBr). chem-station.com Alternative methods using nucleophilic agents, like alkyl thiols under basic conditions, have also been employed. chem-station.com

| Reagent Class | Specific Reagent | General Conditions | Mechanism Type |

|---|---|---|---|

| Lewis Acid | Boron Tribromide (BBr₃) | Low temperature (e.g., -78°C to RT) in an inert solvent (e.g., CH₂Cl₂) | Complexation followed by SN2 attack |

| Brønsted Acid | Hydrobromic Acid (HBr, 47%) | High temperature (e.g., ~130°C), often with acetic acid as a co-solvent | Protonation followed by SN2 attack |

| Nucleophilic Thiol | Ethane Thiol (EtSH) or 1-Dodecanethiol | Basic conditions (e.g., NaOH) in a high-boiling solvent (e.g., NMP) at high temperatures | SN2 attack by thiolate anion |

Reactions on the Quinoline Ring: The quinoline nucleus itself can undergo further functionalization. Although the pyridine (B92270) part is deactivated towards electrophiles, the benzene (B151609) ring can undergo electrophilic aromatic substitution. For instance, nitration of similar quinoline systems has been achieved, typically leading to substitution on the benzenoid ring. atlantis-press.com Furthermore, if the methoxy group is first converted to a better leaving group (e.g., a chloro group via hydrolysis and subsequent chlorination), the 2-position becomes highly activated for nucleophilic aromatic substitution (SNAr). Studies on related 4-chloro-8-methylquinolin-2(1H)-one have shown that the 4-position is reactive towards various nucleophiles like hydrazines, azides, and amines. mdpi.com

Intramolecular and Intermolecular Reactions

The reactions of this compound are predominantly intermolecular, involving the interaction of the quinoline substrate with an external reagent.

Intermolecular Reactions: The O-demethylation process is a classic example of an intermolecular reaction, where reagents like BBr₃, HBr, or a thiolate anion directly react with the methoxy group. chem-station.com Similarly, nucleophilic substitution reactions on related chloroquinolines, where a nucleophile displaces the chloride, are intermolecular processes. mdpi.com For example, the reaction of 2,4-dichloro-8-methylquinoline (B1596889) with thiourea (B124793) is an intermolecular reaction that results in substitution at the 4-position. mdpi.com

While specific intramolecular reactions starting directly from this compound are not widely documented in the surveyed literature, the synthesis of the quinoline core itself often relies on intramolecular cyclization. For instance, the cyclization of substituted anilines is a key step in established quinoline syntheses, which represents a foundational intramolecular process in this area of chemistry. atlantis-press.comnih.gov

Proposed Reaction Mechanisms (e.g., SN1-type)

The primary mechanistic pathway for the key functional group transformation of this compound—O-demethylation—is of the SN2 type, occurring on the methyl group of the ether.

Mechanism of O-Demethylation:

With Lewis Acids (e.g., BBr₃): The reaction initiates with the lone pair of electrons on the ether oxygen atom attacking the electron-deficient boron atom of BBr₃, forming a Lewis acid-base complex. This complexation creates a good leaving group (alkoxydibromoborane) and activates the methyl carbon for nucleophilic attack. A bromide ion (Br⁻), released from the initial complex, then acts as a nucleophile, attacking the methyl group in an SN2 fashion to produce bromomethane (B36050) and the boron-bound quinolinol. Subsequent hydrolysis cleaves the boron-oxygen bond to yield the final 2-hydroxy-4-methylquinoline product. chem-station.com

With Brønsted Acids (e.g., HBr): The mechanism begins with the protonation of the ether oxygen by the strong acid, forming an oxonium ion. This step makes the ether a much better leaving group. The conjugate base, the bromide ion (Br⁻), then performs an SN2 attack on the methyl carbon, displacing the quinolinol and forming bromomethane. chem-station.com

It is important to note that these are not SN1-type reactions involving the formation of a carbocation on the aromatic ring. Instead, the reaction center is the sterically unhindered methyl group of the ether, which is ideal for an SN2 displacement.

In the context of related halo-quinolines, nucleophilic aromatic substitution (SNAr) proceeds through a different mechanism involving the addition of a nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate (a Meisenheimer-like complex), followed by the elimination of the leaving group to restore aromaticity. nih.gov

Regioselectivity in Chemical Reactions

Regioselectivity becomes a critical consideration in quinoline systems with multiple reactive sites. This is clearly demonstrated in studies of closely related dimethoxyquinolines.

The selective demethylation of 2,4-dimethoxyquinolines highlights the potential for regiochemical control. Research on the synthesis of the quinoline alkaloid atanine (B3038076) has shown that the choice of demethylating agent can dictate which methoxy group is cleaved. nih.gov

Reaction of a 2,4-dimethoxyquinoline (B1594175) with trimethylsilyl (B98337) iodide (TMSI) and pyridine resulted in preferential demethylation at the 2-position to yield atanine (a 2-quinolinone). researchgate.net

In contrast, using a nucleophilic thiolate anion was found to selectively cleave the methoxy group at the 4-position , leading to the regioisomeric 4-hydroxyquinoline (B1666331). nih.gov

This differential reactivity can be attributed to electronic and steric factors. Theoretical studies on the related 2,4-dichloroquinazoline (B46505) system have shown that the carbon atom at the 4-position has a higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient, making it more electrophilic and thus more susceptible to nucleophilic attack than the 2-position. nih.gov This principle suggests that the 4-position on the quinoline ring is electronically activated for nucleophilic attack. Conversely, reagents that coordinate with the heterocyclic nitrogen (like some Lewis acids) may direct reactivity towards the adjacent 2-position.

| Substrate | Reagent/Conditions | Position of Demethylation | Product Type |

|---|---|---|---|

| 2,4-Dimethoxyquinoline | Trimethylsilyl iodide (TMSI) / Pyridine | C2-Position | 2-Quinolinone (e.g., Atanine) researchgate.net |

| 2,4-Dimethoxyquinoline | Thiolate Anion | C4-Position | 4-Hydroxyquinoline nih.gov |

This observed regioselectivity is crucial for the strategic synthesis of complex quinoline-based natural products and medicinal agents, allowing chemists to target specific positions on the heterocyclic scaffold.

Advanced Spectroscopic and Structural Characterization

Vibrational Spectroscopy (FT-IR, FT-Raman) and Spectral Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying the functional groups and characterizing the vibrational modes of a molecule. scialert.net For 2-Methoxy-4-methylquinoline, the spectra are characterized by vibrations arising from the quinoline (B57606) core, the methyl group, and the methoxy (B1213986) group.

The FT-IR and FT-Raman spectra are recorded to capture the vibrational fingerprints of the molecule. nih.gov Aromatic compounds typically show multiple weak bands in the 3100–3000 cm⁻¹ region corresponding to C-H stretching vibrations. researchgate.net The C-H stretching modes for the methyl and methoxy groups are expected at lower frequencies. Asymmetric and symmetric stretching vibrations of the C-O-C in the methoxy group attached to an aromatic ring are anticipated in the 1310–1210 cm⁻¹ and 1050–1010 cm⁻¹ ranges, respectively. derpharmachemica.com The quinoline ring itself will exhibit characteristic C-C and C-N stretching vibrations, as well as in-plane and out-of-plane bending modes. researchgate.netderpharmachemica.com

A detailed assignment of the principal vibrational modes expected for this compound is provided in the table below, based on established group frequencies for similar molecular structures. mdpi.commdpi.com

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

| Aromatic C-H Stretching | 3100 - 3000 | Quinoline Ring |

| Asymmetric CH₃ Stretching | ~2975 - 2950 | Methyl & Methoxy |

| Symmetric CH₃ Stretching | ~2885 - 2865 | Methyl & Methoxy |

| C=C / C=N Stretching | 1620 - 1500 | Quinoline Ring |

| CH₃ Bending | 1470 - 1430 | Methyl & Methoxy |

| Asymmetric C-O-C Stretching | 1310 - 1210 | Methoxy |

| Symmetric C-O-C Stretching | 1050 - 1010 | Methoxy |

| Ring Breathing | ~1000 | Quinoline Ring |

| Aromatic C-H Out-of-Plane Bending | 900 - 675 | Quinoline Ring |

This table presents expected vibrational frequencies based on data from related compounds and general spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise molecular structure by mapping the chemical environments of ¹H (proton) and ¹³C (carbon) nuclei. tsijournals.com The analysis of chemical shifts, signal multiplicities, and coupling constants allows for the unambiguous assignment of each atom within the this compound structure.

The ¹H NMR spectrum is expected to show distinct signals for the protons of the methyl group, the methoxy group, and the aromatic protons on the quinoline ring. The methyl group protons would likely appear as a singlet in the upfield region, while the methoxy protons would also be a singlet, slightly downfield. The aromatic protons would resonate in the downfield region, with their specific shifts and coupling patterns determined by their position on the quinoline ring and the electronic effects of the substituents.

The ¹³C NMR spectrum provides information on each carbon atom. The carbon of the methyl group would appear at a high field. The methoxy carbon signal is also characteristic. yale.edu The aromatic carbons, including the substituted ones, would resonate at lower fields, with the carbon attached to the nitrogen (C2) and the carbon attached to the methoxy group showing distinct chemical shifts due to heteroatom effects. yale.eduresearchgate.net

| Proton (¹H) Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

| C4-CH₃ | ~2.5 - 2.7 | Singlet |

| C2-OCH₃ | ~4.0 - 4.2 | Singlet |

| C3-H | ~6.5 - 6.7 | Singlet |

| C5-H to C8-H | ~7.2 - 8.1 | Multiplet |

This table presents expected ¹H NMR chemical shifts based on data from related quinoline structures.

| Carbon (¹³C) Type | Expected Chemical Shift (δ, ppm) |

| C4-C H₃ | ~18 - 25 |

| C2-OC H₃ | ~53 - 56 |

| Aromatic C-H | ~118 - 130 |

| Aromatic Quaternary C | ~140 - 165 |

This table presents expected ¹³C NMR chemical shifts based on data from related quinoline structures.

Mass Spectrometry (MS) Applications in Characterization

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental formula of a compound and to gain structural insights from its fragmentation patterns upon ionization. youtube.com The molecular formula of this compound is C₁₁H₁₁NO, corresponding to a molecular weight of approximately 173.21 g/mol . sielc.com

In a typical electron ionization (EI) mass spectrum, this compound would exhibit a prominent molecular ion peak (M⁺˙) at m/z 173. Heteroaromatic compounds are often characterized by relatively stable molecular ions. mdpi.com The fragmentation of monomethoxyquinolines can proceed through several pathways. cdnsciencepub.com Key fragmentation mechanisms for quinoline derivatives include the loss of small, stable molecules or radicals. nih.gov

Common fragmentation pathways for this compound are expected to include:

Loss of a methyl radical (•CH₃): The cleavage of the methoxy group can lead to the formation of an [M - 15]⁺ ion at m/z 158.

Loss of carbon monoxide (CO): Following the initial loss of a methyl radical, the resulting ion may expel a molecule of CO, yielding a fragment at m/z 130. cdnsciencepub.com

Loss of formaldehyde (B43269) (CH₂O): A rearrangement followed by elimination of formaldehyde could produce an [M - 30]⁺ ion at m/z 143.

Loss of HCN: A characteristic fragmentation of the quinoline ring system is the expulsion of hydrogen cyanide, leading to an [M - 27]⁺ ion at m/z 146. chempap.org

| Ion | Proposed Formula | m/z (Mass/Charge Ratio) | Fragmentation Pathway |

| Molecular Ion | [C₁₁H₁₁NO]⁺˙ | 173 | M⁺˙ |

| Fragment Ion | [C₁₀H₈NO]⁺ | 158 | [M - •CH₃]⁺ |

| Fragment Ion | [C₁₀H₈N]⁺ | 142 | [M - •OCH₃]⁺ |

| Fragment Ion | [C₉H₈N]⁺ | 130 | [M - •CH₃ - CO]⁺ |

This table outlines the expected major fragments in the mass spectrum of this compound.

X-ray Diffraction for Molecular Conformation and Crystal Structure

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid crystalline state. This technique provides precise data on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation and how it packs within a crystal lattice. nih.gov

While specific crystallographic data for this compound is not available in the cited literature, analysis of related quinoline derivatives allows for a prediction of its likely structural features. iucr.org The quinoline ring system is expected to be largely planar. The methoxy and methyl substituents will lie on the periphery of this planar core. X-ray analysis would confirm the planarity of the bicyclic system and determine the orientation of the methoxy group's methyl substituent relative to the ring. Furthermore, this technique would elucidate the intermolecular interactions, such as π-π stacking or weak hydrogen bonds, that govern the crystal packing arrangement. nih.gov

Solvatochromic Studies for Dipole Moments and Solute-Solvent Interactions

Solvatochromism refers to the change in the color of a substance, or more broadly, a shift in its UV-Visible absorption or fluorescence spectra, when it is dissolved in different solvents of varying polarity. researchgate.net Such studies provide valuable information about the electronic properties of a molecule, particularly the difference in dipole moment between its ground and excited states. researchgate.net

While direct solvatochromic data for this compound is limited, studies on the closely related compound 2-hydroxy-4-methylquinoline show significant solvatochromic behavior. researchgate.netresearcher.life It is reasonable to infer that this compound will also exhibit positive solvatochromism, where the absorption and fluorescence spectra undergo a bathochromic (red) shift as the polarity of the solvent increases. This behavior indicates that the excited state is more polar than the ground state, a common feature in aromatic molecules with electron-donating groups like the methoxy group. researchgate.net

By applying theoretical models such as the Lippert-Mataga, Bakhshiev, or Kawski-Chamma-Viallet equations to the spectral shifts observed in a range of solvents, it is possible to estimate the ground-state (µg) and excited-state (µe) dipole moments. For similar molecules, the excited-state dipole moment is found to be significantly larger than the ground-state dipole moment, reflecting a substantial redistribution of electron density upon photoexcitation. researchgate.net

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. DFT calculations, typically employing functionals like B3LYP combined with a basis set such as 6-311++G(d,p), are instrumental in predicting a wide array of molecular properties with a favorable balance of accuracy and computational cost.

The initial step in a computational study is to determine the most stable three-dimensional arrangement of the molecule's atoms—its equilibrium geometry. This process, known as geometry optimization, involves calculating the forces on each atom and adjusting their positions until a configuration with the lowest possible energy (a minimum on the potential energy surface) is found. For 2-Methoxy-4-methylquinoline, this would involve iterative calculations to find the precise bond lengths, bond angles, and dihedral angles that result in the most stable structure. The final output provides the global minimum energy of the molecule in its ground state, a key parameter for assessing its thermodynamic stability.

Once the optimized geometry is obtained, vibrational frequency calculations are performed. These calculations predict the frequencies of the fundamental modes of molecular vibration, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. By comparing the calculated vibrational spectra with experimental data, the accuracy of the optimized structure can be validated. Theoretical frequencies are often scaled by a factor (e.g., ~0.96) to correct for anharmonicity and limitations in the computational method, aiming for a close agreement between theoretical and experimental results. This comparison allows for a confident assignment of specific vibrational modes to the observed spectral bands.

The electronic behavior of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most easily removed, acting as an electron donor, while the LUMO is the orbital that most readily accepts an electron.

Table 1: Key Electronic Properties This table is a template illustrating how data would be presented. Specific values for this compound require dedicated computational studies.

| Parameter | Description | Typical Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Data not available |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Data not available |

| ΔEGap | HOMO-LUMO Energy Gap (ELUMO - EHOMO) | Data not available |

Derived from the HOMO and LUMO energies, a set of global reactivity descriptors can be calculated to quantify the chemical reactivity of a molecule. These descriptors provide a quantitative basis for understanding a molecule's behavior in chemical reactions.

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Potential (μ): Related to the "escaping tendency" of electrons from a system. It is the negative of electronegativity (μ = -χ).

Chemical Hardness (η): Represents the resistance of a molecule to change its electron configuration. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons, acting as an electrophile.

These parameters are invaluable for predicting how a molecule will interact with other chemical species.

Table 2: Global Reactivity Descriptors This table is a template illustrating how data would be presented. Specific values for this compound require dedicated computational studies.

| Descriptor | Formula | Calculated Value |

|---|---|---|

| Ionization Potential (I) | -EHOMO | Data not available |

| Electron Affinity (A) | -ELUMO | Data not available |

| Electronegativity (χ) | (I + A) / 2 | Data not available |

| Chemical Potential (μ) | -(I + A) / 2 | Data not available |

| Chemical Hardness (η) | (I - A) / 2 | Data not available |

| Chemical Softness (S) | 1 / η | Data not available |

| Electrophilicity Index (ω) | μ² / (2η) | Data not available |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive behavior of a molecule. It illustrates the charge distribution on the molecular surface, identifying electron-rich and electron-poor regions. The MEP is color-coded, typically with red indicating regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent intermediate potentials. For this compound, an MEP map would highlight the nitrogen atom and oxygen atom as potential sites for electrophilic attack, while hydrogen atoms on the aromatic rings would show positive potential.

Thermodynamic Parameters and Temperature Correlations

The thermodynamic properties of quinoline (B57606) derivatives, such as standard heat capacities (C°), standard entropy (S°), and standard enthalpy changes (H°), are crucial for understanding their stability and reactivity. These parameters are often correlated with temperature to predict the behavior of the molecule under different conditions.

Studies on related compounds, like 2-(4-methoxybenzyloxy)-4-methylquinoline (MBMQ), have utilized Density Functional Theory (DFT) calculations to determine these properties. researchgate.net The calculations reveal a direct correlation where heat capacity, entropy, and enthalpy all increase with rising temperature. researchgate.net This relationship is fundamental to predicting the spontaneity of reactions and the stability of the compound at various temperatures. For instance, the thermodynamic functions of MBMQ were calculated from 100 K to 700 K, showing a consistent increase that can be fitted to polynomial equations for predictive purposes.

Table 1: Thermodynamic Properties of 2-(4-methoxybenzyloxy)-4-methylquinoline (MBMQ) at Different Temperatures

| Temperature (K) | Heat Capacity (C°p,m) (Cal/mol·K) | Enthalpy (H°m-H°0) (kCal/mol) | Entropy (S°m) (Cal/mol·K) |

|---|---|---|---|

| 100.00 | 44.86 | 2.87 | 64.91 |

| 200.00 | 72.81 | 8.81 | 93.64 |

| 298.15 | 99.18 | 17.26 | 120.91 |

| 400.00 | 125.10 | 28.61 | 149.12 |

| 500.00 | 145.47 | 42.20 | 175.75 |

| 600.00 | 161.43 | 57.57 | 200.28 |

| 700.00 | 173.96 | 74.36 | 222.69 |

This data is for a related derivative, MBMQ, and is used to illustrate the principles of thermodynamic analysis in the quinoline class. researchgate.net

Similarly, experimental and computational studies on simpler quinolines, such as 2-methylquinoline (B7769805) and 2-chloroquinoline, have determined their phase transition thermodynamic properties, including enthalpies of sublimation and vaporization, which are critical for understanding their physical state and intermolecular forces. researchgate.net

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a ligand, such as a this compound derivative, and a protein target. These simulations are instrumental in drug discovery for screening virtual libraries of compounds and for proposing the likely binding mode of a ligand to a biologically relevant macromolecule.

For instance, various quinoline derivatives have been docked against numerous therapeutic targets, including:

HIV Reverse Transcriptase : To identify non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov

Hepatitis B Virus (HBV) : To find potent inhibitors of HBV replication. mdpi.com

G9a Histone Methyltransferase : To discover inhibitors for potential cancer therapy. nih.gov

SARS-CoV-2 Main Protease (Mpro) : To identify potential antiviral agents. malariaworld.orgeurekaselect.com

α-Glucosidase : To develop inhibitors for managing diabetes. nih.gov

These studies typically use software like AutoDock or Glide to evaluate the binding affinities (often expressed as a docking score in kcal/mol) and analyze the interactions between the ligand and the active site of the protein. nih.govnih.gov

The primary output of a molecular docking simulation is the predicted binding mode of the ligand within the target's active site. This includes the specific interactions that stabilize the ligand-protein complex. For quinoline derivatives, these interactions commonly include:

Hydrogen Bonds : These are crucial for specificity and affinity. For example, in studies of HIV reverse transcriptase inhibitors, quinoline derivatives were found to form hydrogen bonds with key amino acid residues like Lys101. nih.gov In another case, a ligand's nitrogen atom formed a hydrogen bond with Glu646 in a lactoferrin cavity. researchgate.net

Hydrophobic Interactions : The aromatic rings of the quinoline scaffold frequently engage in hydrophobic interactions with nonpolar residues in the binding pocket, such as Pro409, Val410, and Leu651. researchgate.net

Pi-Interactions : These include π-π stacking, π-alkyl, and π-cation interactions. The planar aromatic system of the quinoline core is well-suited for these types of interactions with aromatic residues like Tryptophan (Trp) and Tyrosine (Tyr) in the active site. For example, hydrophobic interactions with Trp229 were observed for potential HIV NNRTIs. nih.gov

Molecular docking simulations provide a quantitative prediction of binding affinity, typically as a "docking score" or binding energy. A lower (more negative) binding energy generally indicates a more stable ligand-protein complex and, consequently, a higher predicted inhibitory activity.

Researchers use these scores to rank and prioritize compounds for synthesis and biological testing. For example, in a study targeting HIV reverse transcriptase, synthesized quinoline derivatives were docked, and compound 4 exhibited the highest docking score of -10.675, which was superior to the standard drugs rilpivirine and elvitegravir. nih.gov This suggests that compound 4 could be a more potent inhibitor. Similarly, studies on quinoline derivatives as G9a inhibitors used molecular docking to explain the observed in vitro activity data, correlating higher predicted affinities with lower experimental IC50 values. nih.gov

Selectivity can also be predicted by docking the same set of ligands against different protein targets. A compound that shows a significantly better docking score for the intended target over off-targets is predicted to be more selective.

Table 2: Example Docking Scores of Quinoline Derivatives Against HIV Reverse Transcriptase

| Compound | Docking Score (kcal/mol) | Key Interactions |

|---|---|---|

| Rilpivirine (Standard) | -9.56 | Hydrophobic interactions with TYR181, TYR188, TRP229 |

| Elvitegravir (Standard) | -8.99 | Hydrogen bond with SER105 |

| Compound 4 | -10.67 | Hydrogen bond with LYS101; hydrophobic interactions with TRP229 |

| Compound 5 | -10.38 | Hydrogen bond with LYS101; hydrophobic interactions with TRP229 |

| Compound 7 | -10.23 | Hydrogen bond with LYS101; hydrophobic interactions with TRP229 |

Data adapted from a study on pyrazoline and pyrimidine-containing quinoline derivatives. nih.gov

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Modeling

Structure-Activity Relationship (SAR) studies aim to understand how changes in the chemical structure of a compound affect its biological activity. For this compound and its analogs, SAR studies are crucial for identifying the key chemical features (pharmacophores) responsible for their therapeutic effects.

Key SAR findings for quinoline derivatives include:

Importance of Substituents : The nature and position of substituents on the quinoline ring significantly impact activity. For instance, in a series of α-glucosidase inhibitors, replacing a methyl group with a methoxy (B1213986) group generally enhanced potency. nih.gov Conversely, in another study, desmethoxyquinazoline derivatives were found to be far less active against the G9a enzyme, demonstrating the importance of the dimethoxy substituents for binding. nih.gov

Role of the Quinoline Core : The quinoline scaffold itself is often a critical feature. In the development of G9a inhibitors, replacing the benzenoid ring of the quinoline with furan, thiophene, or imidazole rings resulted in a complete loss of significant inhibitory activity. nih.gov

Influence of Lipophilicity : The lipophilicity of the molecule, often modulated by different substituents, plays a role in its ability to cross cell membranes and interact with the target. SAR studies have shown that increasing the bulkiness at certain positions can be detrimental to activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models take this a step further by creating mathematical models that correlate structural descriptors with activity. For example, 3D-QSAR studies on styrylquinoline derivatives have used Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to generate contour maps that visualize favorable and unfavorable regions for steric, electrostatic, and hydrophobic properties, guiding further design. physchemres.org

Computational Guidance for Compound Optimization

The insights gained from molecular docking, SAR, and QSAR studies provide a rational framework for optimizing lead compounds. This computational guidance helps medicinal chemists to design new derivatives with improved potency, selectivity, and pharmacokinetic properties.

The optimization process typically involves:

Identifying a Hit : A compound with initial activity, identified through screening or docking, serves as the starting point.

Analyzing the Binding Mode : Docking simulations reveal how the hit compound binds to its target. This highlights key interactions that should be maintained or enhanced.

Applying SAR Data : Existing SAR data for the compound class informs which structural modifications are likely to be beneficial. For example, if SAR indicates that an electron-donating group at a specific position increases activity, new analogs will be designed with this feature. nih.gov

Iterative Design and Simulation : New virtual compounds are designed based on these insights. They are then evaluated using docking and QSAR models to predict their activity before committing to chemical synthesis. This iterative cycle of design, simulation, and prediction accelerates the discovery of optimized compounds.

For example, after identifying an initial quinoline-based G9a inhibitor, computational analysis of its binding mode and the SAR of related analogs can guide the synthesis of new derivatives with modified substituents to improve interactions with the target protein, potentially leading to a more potent and selective drug candidate. nih.gov

Biological and Pharmacological Activities of 2 Methoxy 4 Methylquinoline and Its Analogues

Antimicrobial Properties

Analogues of 2-Methoxy-4-methylquinoline have demonstrated notable activity against various microbial pathogens, including bacteria and fungi. This activity is often attributed to their specific interactions with essential microbial enzymes.

Antibacterial Activity (e.g., against MRSA, Gram-positive bacteria)

Derivatives of methoxy-4-methylquinoline have shown promising antibacterial effects, particularly against Gram-positive bacteria. In a study investigating novel 8-methoxy-4-methyl-quinoline derivatives, several compounds exhibited significant antibacterial activity against a panel of bacterial strains. researchgate.netresearchgate.net The minimum inhibitory concentration (MIC) of these compounds was determined against strains such as Staphylococcus aureus, Bacillus subtilis, and Staphylococcus epidermidis. researchgate.netresearchgate.net

Notably, quinoline (B57606) derivatives have been explored for their efficacy against methicillin-resistant Staphylococcus aureus (MRSA), a significant challenge in clinical settings. brieflands.com While specific data for this compound against MRSA is not extensively documented, the broader class of quinoline compounds has been a focus of research for developing new anti-MRSA agents.

Table 1: Antibacterial Activity of 8-Methoxy-4-methyl-quinoline Derivatives researchgate.netresearchgate.net

| Compound | R | S. aureus ATCC 25923 (MIC, µg/mL) | B. subtilis ATCC 1633 (MIC, µg/mL) | S. epidermis ATCC 14940 (MIC, µg/mL) | E. coli ATCC 25922 (MIC, µg/mL) |

| 3 | H | 100 | 250 | 250 | 100 |

| 4 | 2-Cl | 100 | 100 | 125 | 100 |

| 5 | 4-Cl | 125 | 100 | 100 | 125 |

| 6 | 2-NO₂ | 100 | 125 | 125 | 100 |

| 7 | 4-NO₂ | 250 | 250 | 250 | 250 |

| 8 | H | 100 | 125 | 100 | 125 |

| 9 | 2-Cl | 100 | 100 | 100 | 100 |

| 10 | 4-Cl | 62.5 | 62.5 | 62.5 | 62.5 |

| 11 | 2-NO₂ | 62.5 | 62.5 | 62.5 | 100 |

| 12 | 4-NO₂ | 125 | 125 | 100 | 125 |

| 13 | H | 125 | 100 | 125 | 100 |

| 14 | 2-Cl | 100 | 125 | 100 | 125 |

| 15 | 4-Cl | 100 | 100 | 100 | 100 |

| 16 | 2-NO₂ | 62.5 | 62.5 | 62.5 | 62.5 |

| 17 | 4-NO₂ | 100 | 125 | 125 | 100 |

| Ampicillin | 3.125 | 6.25 | 12.5 | 6.25 |

Data extracted from a study on 8-methoxy-4-methyl-quinoline derivatives.

Antifungal Activity

The quinoline scaffold is also a key component in the development of antifungal agents. nih.gov Various quinoline derivatives have been synthesized and evaluated for their activity against a range of fungal pathogens. nih.govmdpi.comnih.gov For instance, a series of new fluorinated quinoline analogs demonstrated good antifungal activity against several phytopathogenic fungi. mdpi.com While specific data for this compound is limited, the general antifungal potential of the quinoline class of compounds is well-established. nih.gov The derivatization of the quinoline moiety has been a versatile strategy for generating compounds with significant antifungal potencies. nih.gov

Enzyme Inhibition (e.g., bacterial DNA gyrase, topoisomerase, dihydrofolate reductase)

The antibacterial action of many quinoline derivatives is attributed to their ability to inhibit essential bacterial enzymes involved in DNA replication and repair. nih.govals-journal.com Bacterial DNA gyrase and topoisomerase IV are well-established targets for quinolone antibiotics. nih.govmdpi.com These enzymes are crucial for maintaining the proper topology of DNA during replication. Inhibition of these enzymes leads to the disruption of DNA synthesis and ultimately bacterial cell death.

Anticancer Potential

In addition to their antimicrobial properties, quinoline derivatives have emerged as a promising class of compounds in the search for new anticancer therapies. mdpi.com Their mechanisms of action often involve inducing cell death in cancer cells through various pathways.

Cytotoxic Effects on Cancer Cell Lines

Analogues of this compound have demonstrated cytotoxic effects against various cancer cell lines. For instance, a study on a quinoline derivative, 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine (6MN-4-AQ), showed a concentration-dependent reduction in the viability of pancreatic cancer cell lines PANC-1 and MIA PaCa-2. nih.gov Another promising anticancer lead, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, exhibited extremely high antiproliferative activity against a panel of 60 human tumor cell lines, with GI50 values in the low to subnanomolar range. nih.gov The presence of methoxy (B1213986) groups in certain flavonoid structures has also been shown to promote cytotoxic activity in various cancer cell lines. mdpi.com

Table 2: Cytotoxic Activity of 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (Compound 2) against selected NCI-60 cell lines nih.gov

| Cell Line | Cancer Type | GI50 (M) |

| CCRF-CEM | Leukemia | 1.12E-09 |

| HL-60(TB) | Leukemia | 1.26E-09 |

| K-562 | Leukemia | 1.58E-09 |

| MOLT-4 | Leukemia | 1.00E-09 |

| RPMI-8226 | Leukemia | 1.41E-09 |

| SR | Leukemia | 1.10E-09 |

| A549/ATCC | Non-Small Cell Lung | 1.58E-09 |

| EKVX | Non-Small Cell Lung | 1.00E-09 |

| HOP-62 | Non-Small Cell Lung | 1.12E-09 |

| MCF7 | Breast | 1.41E-09 |

| MDA-MB-231/ATCC | Breast | 1.26E-09 |

| OVCAR-3 | Ovarian | 1.78E-09 |

| PC-3 | Prostate | 1.58E-09 |

| U251 | CNS | 1.26E-09 |

Data extracted from a study on a potent anticancer quinoline analogue.

Induction of Apoptosis and Modulation of Apoptosis-Regulating Genes

A key mechanism underlying the anticancer activity of many quinoline derivatives is the induction of apoptosis, or programmed cell death. The quinoline derivative 6MN-4-AQ was found to induce both apoptosis and autophagic cell death in pancreatic cancer cells. nih.gov The induction of apoptosis was confirmed by the activation of caspase-3 and the cleavage of PARP (Poly (ADP-ribose) polymerase). nih.gov

Furthermore, another study on a series of novel 2-sulfanylquinazolin-4(3H)-one derivatives, which share a core heterocyclic structure, demonstrated that the most active compound induced apoptosis in HepG2 liver cancer cells. mdpi.com This was associated with an upregulation of pro-apoptotic genes such as caspase-3, caspase-9, and Bax, and a downregulation of the anti-apoptotic gene Bcl-2. mdpi.com These findings highlight the potential of quinoline-based structures to modulate the genetic pathways that control apoptosis, thereby leading to the elimination of cancer cells.

Dual Mechanism of Action (e.g., HDAC inhibition, NFAT modulation)

The analogue 8-methoxy-6-methylquinolin-4-ol (B1347527) (MMQO) has been identified as an epigenetic modulator, specifically functioning as a bromodomain and extraterminal domain protein family inhibitor (BETi). nih.gov BET proteins, such as BRD4, are "readers" of the epigenetic code that recognize acetylated lysine (B10760008) residues on histones, thereby recruiting transcriptional machinery to specific gene promoters. By inhibiting BRD4, MMQO functionally mimics the effects of known BET inhibitors like JQ1. nih.gov This mechanism is distinct from direct histone deacetylase (HDAC) inhibition but is functionally related, as both target the machinery that regulates gene expression via histone acetylation. The activity of MMQO has been shown to potentiate the effects of HDAC inhibitors in latency reactivation models. nih.gov While research has pointed to this epigenetic role, specific dual modulation of HDAC and Nuclear Factor of Activated T-cells (NFAT) by a single this compound analogue has not been extensively detailed in the available literature.

HIV-1 Latency Reactivation

A significant challenge in eradicating HIV-1 is the persistence of a latent viral reservoir in resting T cells. A "shock and kill" strategy aims to reactivate these dormant viruses, making them susceptible to antiretroviral therapy and immune clearance. The quinoline derivative MMQO (8-methoxy-6-methylquinolin-4-ol) has emerged as a novel latency-reversing agent (LRA). nih.gov

MMQO can reactivate viral transcription in various HIV latency models, including J-Lat cells. nih.gov Its mechanism involves inhibiting the BET family protein BRD4, which plays a role in silencing HIV-1 expression. nih.gov Notably, MMQO's reactivation of HIV-1 is independent of the viral transactivator Tat. nih.gov Studies have demonstrated that MMQO can potentiate the activity of other LRAs, such as protein kinase C (PKC) agonists and HDAC inhibitors. nih.gov Furthermore, research indicates that inhibiting BRD4 with MMQO or JQ1 targets a distinct subset of latently integrated proviruses compared to those targeted by HDAC inhibitors or PKC agonists, suggesting its potential use in combination therapies to eradicate the latent HIV-1 reservoir. nih.gov

Antimalarial Activity

Analogues of this compound, particularly those based on the 4-aminoquinoline (B48711) scaffold, have been a cornerstone of antimalarial drug discovery. esr.ienih.gov These compounds are known to interfere with the parasite's detoxification of heme, a toxic byproduct of hemoglobin digestion. esr.ie

Efficacy against Plasmodium falciparum Strains

The 4-aminoquinoline scaffold is crucial for antimalarial activity. nih.gov Various analogues have shown significant efficacy against both chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., K1, W2) strains of Plasmodium falciparum. nih.govmdpi.com In one study, a series of novel 4-N-methylaminoquinoline analogues demonstrated potent activity, with several compounds exhibiting half-maximal inhibitory concentration (IC50) values below 500 nM against both 3D7 and K1 strains. nih.gov Hybrids of quinoline with other molecules, such as artemisinin, have also yielded compounds with high efficacy against multiple P. falciparum strains, including F32, Thai, FcB1, and K1, with IC50 values in the low nanomolar range. mdpi.com

| Compound/Analogue Class | P. falciparum Strain | IC50 Value (nM) |

|---|---|---|

| 4-N-methylaminoquinoline analogues (9a-i) | 3D7 (sensitive) | <500 |

| 4-N-methylaminoquinoline analogues (9a-i) | K1 (resistant) | <500 |

| CF3-artemisinin-mefloquine ester hybrid (MQ-41) | F32, Thai, FcB1, K1 | 2.4 - 6 |

| Mefloquine (reference) | F32, Thai, FcB1, K1 | 2.8 - 23 |

| Chloroquine (reference) | F32, Thai, FcB1, K1 | 14 - 183 |

Beta-Hematin Inhibitory Activity

The primary mechanism of action for many quinoline-based antimalarials is the inhibition of hemozoin formation. The parasite detoxifies free heme by converting it into an insoluble crystalline polymer called hemozoin, which is structurally identical to synthetic β-hematin. esr.ie Quinoline analogues interfere with this crystallization process. uct.ac.za Studies have shown a correlation between the ability of these compounds to inhibit β-hematin formation and their antimalarial activity. Various quinoline derivatives have demonstrated significant inhibition of heme crystallization, with some compounds showing IC50 values in the low micromolar range, comparable to that of chloroquine. researchgate.netacs.org

| Compound/Analogue | β-Hematin Inhibition IC50 (µM) |

|---|---|

| Disubstituted phthalazin-hydrazone (2f) | 5.30 |

| Disubstituted phthalazin-hydrazone (2d) | 7.70 |

| 2-[2-(7-chloroquinolin-4-ylthio)-4-methylthiazol-5-yl]-N-phenylacetamide (12) | 0.39 |

| 2-[2-(7-chloroquinolin-4-ylthio)-4-methylthiazol-5-yl]-N-phenylacetamide (13) | 0.48 |

| Chloroquine (Reference) | 0.18 - 1.22 |

Other Therapeutic Applications

The versatile quinoline scaffold has been explored for a range of therapeutic uses beyond its established role in infectious diseases.

Antidiabetic Activity (e.g., α-Glucosidase Enzyme Inhibition)

One of the effective therapeutic strategies for managing type 2 diabetes is to inhibit carbohydrate-hydrolyzing enzymes like α-glucosidase, which slows down glucose absorption. Quinoline derivatives have emerged as potent α-glucosidase inhibitors. nih.govmdpi.com Numerous studies have reported on quinoline-based hybrids, such as those conjugated with 1,3,4-oxadiazole (B1194373) or benzothiazole (B30560), that exhibit strong inhibitory activity, often significantly surpassing the potency of the standard drug, acarbose (B1664774). nih.govresearchgate.net For instance, a quinoline–1,3,4-oxadiazole hybrid with a bromopentyl sidechain (compound 4i) showed an IC50 value of 15.85 µM, which is more potent than acarbose (IC50 = 17.85 µM) in the same assay. nih.gov Similarly, indolo[1,2-b]isoquinoline derivatives have shown exceptional inhibitory effects, with IC50 values as low as 3.44 µM. mdpi.com

| Compound/Analogue Class | α-Glucosidase Inhibition IC50 (µM) | Reference Drug (Acarbose) IC50 (µM) |

|---|---|---|

| Quinoline-1,3,4-oxadiazole hybrid (4i) | 15.85 | 17.85 |

| Quinoline-1,3,4-oxadiazole hybrid (4k) | 23.69 | 17.85 |

| Indolo[1,2-b]isoquinoline derivative (11) | 3.44 | 640.57 |

| Quinoline linked benzothiazole hybrid (8h) | 38.2 | 750.0 |

| 4-hydroxyquinolinone-hydrazone (6l) | 93.5 | 752.0 |

Hepatoprotective and Membrane Stabilizing Effects